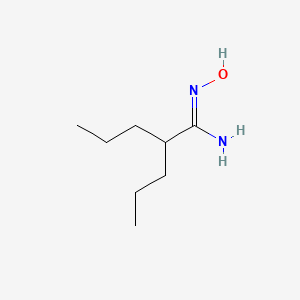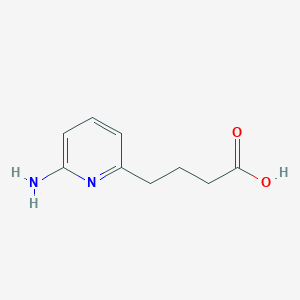
N'-hydroxy-2-propylpentanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-2-propylpentanimidamide is an organic compound that belongs to the class of amidoximes. Amidoximes are known for their versatile applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a hydroxy group attached to the nitrogen atom of the amidoxime functional group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-propylpentanimidamide can be achieved through a one-pot approach involving the reaction of secondary amides with hydroxylamine. The reaction is typically mediated by triphenylphosphine and iodine under mild conditions . This method allows for the efficient conversion of secondary amides to N-substituted amidoximes with high yields.
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-2-propylpentanimidamide are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-propylpentanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amidoxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amidoximes or amides.
Scientific Research Applications
N’-hydroxy-2-propylpentanimidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-hydroxy-2-propylpentanimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group of the amidoxime can chelate metal ions, which is crucial for its activity as an enzyme inhibitor . The compound can also undergo hydrolysis to release active amines, which interact with biological targets to exert their effects .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-2,2-dimethylpropanimidamide
- N-hydroxy-2-ethylbutanimidamide
- N-hydroxy-2-methylpentanimidamide
Uniqueness
N’-hydroxy-2-propylpentanimidamide is unique due to its specific alkyl chain length and substitution pattern, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and enzyme inhibition profiles .
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N'-hydroxy-2-propylpentanimidamide |
InChI |
InChI=1S/C8H18N2O/c1-3-5-7(6-4-2)8(9)10-11/h7,11H,3-6H2,1-2H3,(H2,9,10) |
InChI Key |
XQGUELFYDGCSJQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC(CCC)/C(=N/O)/N |
Canonical SMILES |
CCCC(CCC)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate](/img/structure/B13451932.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid](/img/structure/B13451939.png)
![5-Methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13451940.png)
![6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451944.png)


![Methyl 2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13451951.png)

![[1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride](/img/structure/B13451967.png)
![3-Amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451970.png)


![3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13451995.png)
